molecular formula C14H20SSi2 B8425233 3,4-Bis(trimethylsilylethynyl)thiophene

3,4-Bis(trimethylsilylethynyl)thiophene

Cat. No. B8425233
M. Wt: 276.55 g/mol
InChI Key: BTEHTBFAYUJOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097694B2

Procedure details

2.5 ml (22.6 mmol) of 3,4-dibromothiophene, commercially available from Aldrich under the Product No. 24,715-4, and 8 ml (56.5 mmol) of trimethylsilylacetylene were mixed with a solvent of tetrahydrofuran/diisopropylamine (1:1), and 0.15 g (0.23 mmol) of palladium dichlorodiphosphine, 21 mg (0.11 mmol) of copper iodide and 0.1 g (0.36 mmol) of triphenylphosphine were then sequentially added thereto. The reaction solution was heated at 70° C. for 8 hours, and washed with an aqueous solution of ammonium chloride. The resulting organic layer was dried over magnesium sulfate, dried under reduced pressure, and purified using silica gel column chromatography, thus obtaining 1.5 g of 3,4-bis(trimethylsilylethynyl)thiophene (IIa).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
tetrahydrofuran diisopropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
palladium dichlorodiphosphine
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
21 mg
Type
catalyst
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6](Br)=[CH:5][S:4][CH:3]=1.[CH3:8][Si:9]([C:12]#[CH:13])([CH3:11])[CH3:10].O1[CH2:18][CH2:17]CC1.C(NC(C)C)(C)C>[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:8][Si:9]([C:12]#[C:13][C:2]1[C:6]([C:17]#[C:18][Si:9]([CH3:11])([CH3:10])[CH3:8])=[CH:5][S:4][CH:3]=1)([CH3:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrC1=CSC=C1Br
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
tetrahydrofuran diisopropylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.C(C)(C)NC(C)C
Name
palladium dichlorodiphosphine
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
21 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then sequentially added
WASH
Type
WASH
Details
washed with an aqueous solution of ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CSC=C1C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.